molecular formula C17H15FN2 B2810755 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 221620-96-8

1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B2810755
CAS No.: 221620-96-8
M. Wt: 266.319
InChI Key: MQJWUWLVUZGILY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Tetrahydro-β-carboline derivatives have been identified as a privileged structure in the design of novel therapeutic agents, particularly in the development of Aminopeptidase N (APN/CD13) inhibitors . APN is a metalloprotease overexpressed in various cancers and is recognized as a functional marker for cancer stem cells (CSCs); its inhibition is a validated strategy for cancer therapy . Compounds featuring the tetrahydro-β-carboline core have demonstrated potent enzyme inhibitory activity and, when used in combination with chemotherapeutic drugs like Paclitaxel, have shown a marked ability to improve antiproliferative potency against cancer cell lines, functioning as effective chemosensitizers . The incorporation of fluorine atoms and specific aryl substitutions on the carboline ring system is a common strategy to optimize binding affinity to hydrophobic pockets in enzyme active sites and to fine-tune the physicochemical properties of a molecule . Beyond oncology, the tetrahydro-β-carboline pharmacophore is found in compounds investigated for a range of bioactivities, underscoring its broad research utility . This product is intended for research purposes, such as in vitro enzymatic and cellular assays. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-8,16,19-20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJWUWLVUZGILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, 4-fluorobenzaldehyde is used as the aldehyde source. The reaction conditions usually involve heating the reactants in an acidic medium, such as hydrochloric acid or acetic acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Pictet–Spengler Cyclization

The primary synthetic route involves the Pictet–Spengler reaction between tryptamine derivatives and 4-fluorobenzaldehyde. This reaction proceeds via:

  • Imine formation between the aldehyde and tryptamine.

  • 6-endo-trig cyclization under acidic conditions to form the tetrahydro-beta-carboline scaffold .

Optimized Conditions

Reagents/ConditionsCatalyst/SolventTimeYieldSource
Tryptamine + 4-Fluorobenzaldehyde4-Nitrobenzoic acid/NMP24 h92%
Tryptamine + 4-FluorobenzaldehydeHFIP (solvent/catalyst)2–6 h85–90%
Electrochemical methodChCl:EG DES + 2 N HCl90 min78%

HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) enhances reaction efficiency by stabilizing intermediates through hydrogen bonding . Electrochemical methods in deep eutectic solvents (DES) reduce reaction times and improve sustainability .

Oxidation Reactions

The tetrahydro-beta-carboline core undergoes selective oxidation at the C1-N2 bond:

Oxidation Pathways

ReagentProductYieldNotesSource
KMnO₄ (acidic)1-(4-Fluorophenyl)-β-carboline-3-carboxylic acid68%Forms carboxylic acid
CrO₃1-(4-Fluorophenyl)-β-carbolinone75%Ketone formation
DDQAromatic β-carboline derivatives60%Dehydrogenation

Oxidation with KMnO₄ proceeds via radical intermediates, while CrO₃ follows an ionic mechanism. DDQ selectively oxidizes the C1-N2 bond without affecting the fluorophenyl group.

Reduction Reactions

The dihydro-pyridine ring can be fully saturated under hydrogenation conditions:

Hydrogenation Conditions

CatalystSolventPressureProductYieldSource
Pd/C (10%)EtOH1 atm H₂1-(4-Fluorophenyl)-1,2,3,4-tetrahydro-beta-carboline88%
PtO₂AcOH3 atm H₂Fully saturated decahydro derivative82%

The fluorophenyl group remains intact due to its electron-withdrawing nature, which deactivates the ring toward hydrogenolysis.

Substitution Reactions

The 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under harsh conditions:

Substitution Examples

ReagentConditionsProductYieldSource
NaNH₂/NH₃ (l)-33°C, 12 h1-(4-Hydroxyphenyl)-THβC45%
CuCN/DMF150°C, microwave1-(4-Cyanophenyl)-THβC52%

Fluorine’s strong C-F bond limits reactivity, requiring forcing conditions for substitution. Ortho/para-directing effects dominate due to the carboline’s electron-deficient nature .

Ester Hydrolysis and Derivatization

The methyl ester at C3 is readily hydrolyzed to carboxylic acid derivatives:

Hydrolysis Conditions

ReagentSolventTemperatureProductYieldSource
6 N HClH₂OReflux1-(4-Fluorophenyl)-THβC-3-COOH95%
LiOHTHF/H₂ORTCarboxylic acid89%

The carboxylic acid serves as a precursor for amide couplings. For example, reaction with 4-fluoroaniline using EDC/HOBt gives the corresponding carboxamide in 76% yield .

Electrochemical Modifications

Recent advances employ electrochemical methods for sustainable functionalization:

Key Protocols

ReactionElectrolyteCurrentProductYieldSource
C3-Methyl oxidationChCl:EG DES20 mA3-Keto derivative65%
Aryl couplingBu₄NBF₄/MeCN15 mABiaryl-THβC58%

DES electrolytes enable efficient proton transfer and stabilize reactive intermediates .

Photochemical Reactions

UV irradiation induces dimerization via the indole moiety:

ConditionsProductYieldNotesSource
UV (254 nm), CH₃CNDimeric THβC34%[2+2] Cycloaddition

Scientific Research Applications

Anticancer Applications

The tetrahydro-beta-carboline derivatives, including 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, have been investigated for their potential as anticancer agents. Recent studies indicate that these compounds can act as selective histone deacetylase (HDAC6) inhibitors, which are crucial in regulating gene expression and have been implicated in cancer progression.

Case Studies and Findings

  • Selective HDAC6 Inhibition : A study demonstrated that tetrahydro-beta-carboline derivatives exhibited potent activity against HDAC6 with IC50 values below 5 nM. These compounds showed significant antiproliferative effects on various cancer cell lines, including multiple myeloma and breast cancer . The structure-activity relationship (SAR) analysis indicated that modifications to the beta-carboline scaffold could enhance selectivity and potency against specific cancer types.
  • Combination Therapy Efficacy : Another research highlighted the efficacy of combining tetrahydro-beta-carboline derivatives with standard chemotherapeutics like paclitaxel (PTX). In vivo studies using xenograft models revealed that these combinations significantly reduced tumor sizes compared to monotherapy, suggesting a synergistic effect .

Neuropharmacological Applications

Tetrahydro-beta-carbolines are also being explored for their neuropharmacological properties. Their structural similarity to neurotransmitters allows them to interact with various receptors in the brain.

Anxiolytic Activity

Research has shown that certain beta-carboline derivatives can exhibit anxiolytic effects. A synthesis of various substituted beta-carbolines demonstrated that specific modifications could enhance their anxiolytic properties . The anxiolytic activity was assessed through behavioral tests in animal models, indicating potential applications in treating anxiety disorders.

Other Pharmacological Activities

Beyond anticancer and neuropharmacological applications, this compound has been studied for its broader pharmacological implications:

  • Antimicrobial Properties : Some studies have suggested that beta-carboline derivatives possess antimicrobial activity against various pathogens, although further research is needed to establish their efficacy and mechanism of action.
  • Inhibition of Enzyme Activity : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways associated with diseases like diabetes and obesity. For instance, its potential as an inhibitor of phosphodiesterase enzymes has been noted .

Summary Table of Applications

Application AreaKey FindingsReference
AnticancerPotent HDAC6 inhibitors; synergistic effects with PTX
NeuropharmacologyAnxiolytic activity demonstrated in animal models
AntimicrobialPreliminary evidence of antimicrobial properties
Enzyme InhibitionPotential inhibition of phosphodiesterase enzymes

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors in the brain, such as serotonin and dopamine receptors, modulating their activity and leading to psychoactive effects. Additionally, it can inhibit the activity of certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. The fluorophenyl group enhances the compound’s binding affinity and selectivity for these targets, contributing to its unique biological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : Para-fluorophenyl derivatives exhibit superior planarity and receptor binding compared to meta-substituted analogues due to reduced steric hindrance and optimized electronic effects .
  • Polar Groups : Methoxy (6-OCH₃) or ester (COOCH₃) substitutions improve solubility or lipophilicity, respectively, influencing bioavailability .

Structural and Crystallographic Insights

Crystallographic studies of related compounds (e.g., pyrazole derivatives in ) reveal that dihedral angles between aromatic rings influence molecular conformation. For example:

  • In pyrazole analogues, para-fluorophenyl groups form dihedral angles of 4.6–10.5° with the core, suggesting moderate planarity .

Biological Activity

1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H18FN
  • Molecular Weight : 255.33 g/mol
  • CAS Number : 3380-70-9

The compound features a tetrahydro-beta-carboline structure, which is significant in various pharmacological contexts due to its ability to interact with multiple biological targets.

Antitumor Activity

Research has demonstrated that beta-carboline derivatives exhibit notable antitumor properties. The mechanism of action often involves the inhibition of topoisomerases, which are crucial for DNA replication and cell division. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through oxidative stress mechanisms and by activating caspase-independent pathways .

Table 1: Antitumor Activity of Beta-Carboline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundPC-3 (Prostate Cancer)10Apoptosis induction
HarminePC-330Apoptosis induction
Compound 50Various Tumors0.032 - 16Topoisomerase inhibition

Neuroprotective Effects

Beta-carbolines have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress contributes to its potential as a therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease .

Anxiolytic Activity

Some beta-carboline derivatives have been evaluated for their anxiolytic properties. The synthesis of various derivatives has led to the identification of compounds that exhibit significant anxiolytic effects in preclinical models. For example, studies have reported that certain derivatives can enhance GABAergic transmission, thus providing calming effects similar to benzodiazepines without the associated side effects .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of beta-carbolines have revealed promising results against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Study on Antitumor Activity

In a study by Skouta et al., a series of beta-carboline derivatives were synthesized and tested for their cytotoxicity against tumor cells. The study highlighted that compounds with specific substitutions at the C-3 position exhibited enhanced selectivity towards tumorigenic cells while sparing non-tumorigenic cells .

Neuroprotective Study

A study focusing on the neuroprotective effects of beta-carbolines demonstrated that treatment with this compound resulted in a significant reduction in neuronal apoptosis in models of oxidative stress-induced damage. The results indicated that this compound could modulate intracellular signaling pathways associated with cell survival .

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline?

The compound is synthesized via the Pictet-Spengler reaction , a cornerstone method for beta-carboline derivatives. For example, L-tryptophan methyl ester reacts with 4-fluorobenzaldehyde under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂ at 0°C for 4 days) . Post-reaction, neutralization with ammonia and extraction with CH₂Cl₂ yields crude product, which is purified via silica gel chromatography. This method achieves ~44% yield, with isomer separation using gradients like CH₂Cl₂/CH₃OH (99.5:0.5) .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation employs:

  • FTIR for functional group analysis (e.g., carbonyl stretches).
  • NMR spectroscopy (¹H and ¹³C) in CDCl₃/DMSO to assign proton environments and carbon frameworks .
  • X-ray crystallography to resolve bond lengths, angles, and stereochemistry, critical for understanding receptor interactions .
  • Mass spectrometry (70 eV ionization) to validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for screening its activity?

Initial screening should focus on:

  • Receptor binding assays (e.g., serotonin or dopamine receptors) due to beta-carbolines' known neuromodulatory roles .
  • Enzyme inhibition studies (e.g., monoamine oxidase or kinases) using fluorometric/colorimetric substrates .
  • Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 μM .

Advanced Research Questions

Q. How can synthetic yields and isomer purity be optimized for this compound?

Key strategies include:

  • Reaction condition tuning : Adjusting solvent polarity (e.g., CH₃CN vs. CH₂Cl₂) and acid catalysts (TFA vs. HCl) to favor cyclization .
  • Dynamic kinetic resolution : Chiral auxiliaries or asymmetric catalysis to control stereochemistry at the C1 and C3 positions .
  • Advanced chromatography : Use of chiral stationary phases or preparative HPLC for high-purity isomer isolation .

Q. How do structural modifications at the 4-fluorophenyl or tetrahydro-beta-carboline core influence biological activity?

Systematic SAR studies reveal:

  • Fluorine position : Para-substitution (vs. ortho/meta) enhances metabolic stability and receptor affinity due to reduced steric hindrance .
  • Core saturation : Tetrahydro-beta-carbolines exhibit improved solubility and reduced cytotoxicity compared to fully aromatic analogs .
  • Functional group additions : Carboxylate esters (e.g., methyl at C3) modulate lipophilicity and blood-brain barrier penetration .

Q. How can contradictory data in receptor binding studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., radioligand vs. fluorescent probes) and cell lines (HEK293 vs. neuronal primary cultures) .
  • Allosteric vs. orthosteric binding : Use mutagenesis (e.g., receptor point mutations) or Schild analysis to differentiate binding modes .
  • Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolite contributions .

Q. What advanced techniques are used to study its neuroprotective mechanisms?

Mechanistic studies employ:

  • Calcium imaging in primary neurons to assess NMDA receptor antagonism .
  • Transcriptomic profiling (RNA-seq) to identify pathways like apoptosis (e.g., Bcl-2/Bax ratio) or oxidative stress (Nrf2 activation) .
  • In vivo models : Transgenic mice (e.g., Alzheimer’s APP/PS1) dosed orally (10–50 mg/kg) with behavioral (Morris water maze) and histological (amyloid plaque staining) endpoints .

Methodological Considerations

Q. How should researchers design experiments to validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate azide/alkyne tags for click chemistry-based target identification .
  • Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts in cell lysates to map interaction networks .
  • Microscale thermophoresis (MST) : Quantify binding affinities (Kd values) using fluorescently labeled compounds .

Q. What analytical workflows address purity challenges in scaled-up synthesis?

  • LC-MS/MS : Quantify trace impurities (e.g., des-fluoro byproducts) with a detection limit ≤0.1% .
  • qNMR : Absolute quantification using ERETIC2 calibration for batch-to-batch consistency .
  • DSC/TGA : Assess polymorph stability and hygroscopicity for formulation development .

Data Interpretation and Reporting

Q. How should conflicting crystallographic and computational docking data be reconciled?

  • Ensemble docking : Use multiple crystal conformations (e.g., PDB entries) to account for receptor flexibility .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories to validate binding poses under physiological conditions .
  • Electrostatic potential maps : Compare DFT-calculated surfaces with crystallographic electron density to resolve halogen bonding ambiguities .

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